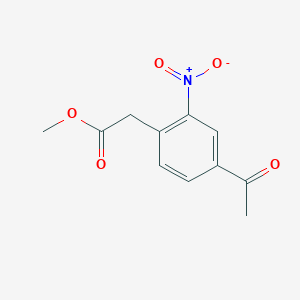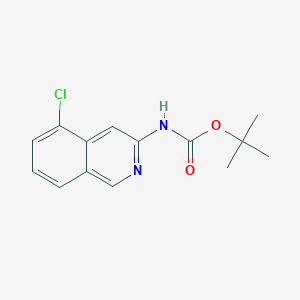
Methyl 2-(4-acetyl-2-nitrophenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-acetyl-2-nitrophenyl)acetate is an organic compound with the molecular formula C11H11NO5 It is characterized by the presence of an ester functional group, a nitro group, and an acetyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-acetyl-2-nitrophenyl)acetate typically involves the esterification of 2-(4-acetyl-2-nitrophenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Reduction of the nitro group: 2-(4-acetyl-2-aminophenyl)acetate.
Reduction of the acetyl group: 2-(4-hydroxy-2-nitrophenyl)acetate.
Substitution of the ester group: Various substituted esters depending on the nucleophile used.
科学研究应用
Methyl 2-(4-acetyl-2-nitrophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions due to its ester functional group.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 2-(4-acetyl-2-nitrophenyl)acetate involves its interaction with various molecular targets depending on the context of its use. For example, in enzymatic reactions, the ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Methyl 2-(4-nitrophenyl)acetate: Lacks the acetyl group, making it less reactive in certain substitution reactions.
Methyl 2-(4-acetylphenyl)acetate: Lacks the nitro group, affecting its redox properties.
Methyl 2-(4-hydroxy-2-nitrophenyl)acetate: Contains a hydroxyl group instead of an acetyl group, altering its reactivity in esterification reactions.
Uniqueness: Methyl 2-(4-acetyl-2-nitrophenyl)acetate is unique due to the presence of both nitro and acetyl groups, which confer distinct reactivity patterns and potential applications in various fields. The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in research and industrial applications.
属性
分子式 |
C11H11NO5 |
|---|---|
分子量 |
237.21 g/mol |
IUPAC 名称 |
methyl 2-(4-acetyl-2-nitrophenyl)acetate |
InChI |
InChI=1S/C11H11NO5/c1-7(13)8-3-4-9(6-11(14)17-2)10(5-8)12(15)16/h3-5H,6H2,1-2H3 |
InChI 键 |
MAUKFRNQJDBUCY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=C(C=C1)CC(=O)OC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6-Chloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13677972.png)


![1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B13677990.png)





